molecular formula C16H13ClN4O2S B11602468 methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate

Cat. No.: B11602468
M. Wt: 360.8 g/mol
InChI Key: WMUPAGRVTBJKQN-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate is a complex organic compound with a molecular formula of C19H16ClN3O3S This compound is characterized by the presence of a tetrazole ring, a chlorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to a series of reactions including nucleophilic substitution and cyclization to introduce the tetrazole ring and the sulfanyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-[(4-chlorobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the chlorobenzyl and benzoate groups makes this compound particularly interesting for research in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoate

InChI

InChI=1S/C16H13ClN4O2S/c1-23-15(22)12-4-8-14(9-5-12)21-16(18-19-20-21)24-10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3

InChI Key

WMUPAGRVTBJKQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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